3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
3-(4-ethoxyphenyl)-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C22H25N7O3S2 and its molecular weight is 499.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of new derivatives of triazoles and their antimicrobial activities have been explored, demonstrating that certain compounds exhibit good or moderate activities against test microorganisms. This line of research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Agents
Investigations into 1,2,4-triazolol[1,5-alpha]pyrimidines have shown that compounds bearing morpholine, piperidine, or piperazine moieties prepared in this class demonstrated promising antihypertensive activity. This research opens avenues for developing new therapeutic agents for managing hypertension (Bayomi et al., 1999).
Imaging Cerebral Adenosine A2A Receptors
The synthesis of a PET tracer for mapping cerebral adenosine A2A receptors, with high specificity and brain kinetics suitable for imaging studies, showcases the application of such compounds in neurological research and potential clinical diagnostics (Zhou et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines
Compounds derived from this chemical class have been evaluated for their antiproliferative effect against various human cancer cell lines, highlighting their potential as leads for anticancer drug development. The findings suggest that specific derivatives exhibit significant activity, warranting further research into their mechanism of action and therapeutic potential (Mallesha et al., 2012).
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-7-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S2/c1-3-18-9-10-19(33-18)34(30,31)28-13-11-27(12-14-28)21-20-22(24-15-23-21)29(26-25-20)16-5-7-17(8-6-16)32-4-2/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLPRNYKKCPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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